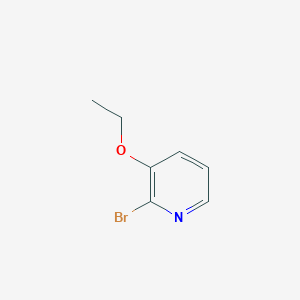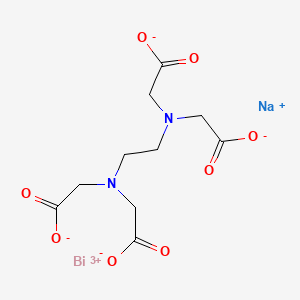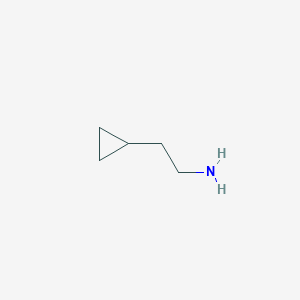
2-溴-3-乙氧基吡啶
描述
2-Bromo-3-ethoxypyridine is a brominated pyridine derivative with an ethoxy group at the third position. It is a compound of interest due to its potential applications in various chemical reactions and syntheses. The presence of both bromo and ethoxy substituents on the pyridine ring makes it a versatile intermediate for further functionalization and transformation into more complex molecules .
Synthesis Analysis
The synthesis of brominated pyridine derivatives, including those similar to 2-bromo-3-ethoxypyridine, has been explored in several studies. For instance, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines has been achieved through Stille coupling and reductive symmetric coupling reactions, with yields ranging from 70 to 90% . Although not directly synthesizing 2-bromo-3-ethoxypyridine, these methods provide insights into the bromination of pyridine derivatives. Additionally, the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine has been reported, suggesting a potential route for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is characterized by the presence of a pyridine ring with bromine and other substituents attached to it. The structure of 2-ethoxy-3-pyridylboronic acid, a related compound, has been determined through X-ray crystallography, revealing intramolecular and intermolecular bonding patterns that could be relevant to understanding the structure of 2-bromo-3-ethoxypyridine .
Chemical Reactions Analysis
Brominated pyridines are known to participate in various chemical reactions. For example, 2-bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry, demonstrating the utility of brominated pyridines in synthetic applications . The reactivity of bromine atoms in brominated pyridines has been explored, with findings that include the conversion of 3,5-dibromopyridine into 3-bromo-5-ethoxypyridine using sodium ethylate . These studies highlight the potential of 2-bromo-3-ethoxypyridine to undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-3-ethoxypyridine can be inferred from related compounds. For instance, the thermodynamic properties and luminescence behaviors of lanthanide complexes with brominated pyridines have been characterized, providing insights into the stability and reactivity of these compounds . The behavior of bromo-derivatives of ethoxypyridines when heated with hydrochloric acid has also been investigated, revealing substitution and migration reactions that could be relevant to understanding the properties of 2-bromo-3-ethoxypyridine .
科学研究应用
分子结构和光谱分析
“2-溴-3-乙氧基吡啶”是一种利用密度泛函理论 (DFT) 和哈特里-福克 (HF) 方法进行研究的化合物 . 这些方法被用于优化该化合物的分子结构 . 分子静电势 (MEP) 是使用 B3LYP/6-311++G (d,p) 理论水平计算的 . 这种分析有助于了解分子内的电荷分布,这对于预测其反应性和与其他分子的相互作用至关重要。
分子对接研究
该化合物已被研究为一种潜在的溴结构域抑制剂 . 溴结构域是识别组蛋白尾部上的甲基化赖氨酸残基的蛋白质结构域,这是读取表观遗传标记的关键因素。 因此,“2-溴-3-乙氧基吡啶”有可能用于开发治疗癌症等疾病的药物,在这些疾病中表观遗传变化起着重要作用。
物理化学研究
已经对“2-溴-3-乙氧基吡啶”进行了物理化学研究 . 这些研究包括计算该化合物在气相和不同溶剂中的紫外-可见光谱 . 这些研究对于理解该化合物的物理和化学性质非常重要,这在材料科学、制药和化学合成等各种应用中非常有用。
热力学研究
借助光谱数据,使用统计方法已报道了“2-溴-3-乙氧基吡啶”的热力学函数 . 这些研究揭示了这些函数与温度之间的相关性 . 了解化合物的热力学对于预测其在不同条件下的行为至关重要。
材料安全和操作
“2-溴-3-乙氧基吡啶”是一种需要小心操作的化合物 . 吞咽、接触皮肤和吸入均有害 . 它会导致皮肤刺激和严重的眼睛损伤 . 因此,在处理这种化合物时,请务必戴上防护手套、防护服、护目镜和面部防护 .
作用机制
Target of Action
Bromopyridines are often used in medicinal chemistry as building blocks for more complex molecules . They can interact with various biological targets depending on the specific structure of the final compound .
Mode of Action
Bromopyridines are known to participate in various chemical reactions, such as suzuki-miyaura coupling , which can lead to the formation of biologically active compounds . The specific interactions of 2-Bromo-3-ethoxypyridine with its targets would depend on the nature of these targets and the biochemical context.
Biochemical Pathways
Bromopyridines are often used in the synthesis of kinase inhibitors , which can affect a wide range of signaling pathways in cells. The exact pathways would depend on the specific structure of the final compound and its biological targets.
Result of Action
Bromopyridines can be used in the synthesis of various biologically active compounds . The specific effects of 2-Bromo-3-ethoxypyridine would depend on the nature of these compounds and their interactions with biological targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of 2-Bromo-3-ethoxypyridine and its interactions with biological targets
安全和危害
2-Bromo-3-ethoxypyridine is classified under the GHS07 category for safety . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Relevant Papers I found some references related to 2-Bromo-3-ethoxypyridine , but they do not provide further information about this specific compound. For more detailed information, it would be beneficial to consult specialized chemical databases or scientific literature.
属性
IUPAC Name |
2-bromo-3-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVXDUVZKACDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442737 | |
| Record name | 2-BROMO-3-ETHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89694-54-2 | |
| Record name | 2-BROMO-3-ETHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-ethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 2-bromo-3-ethoxypyridine is heated with hydrochloric acid?
A: When 2-bromo-3-ethoxypyridine is heated with aqueous hydrochloric acid, two main products are formed: 2-chloro-3-hydroxypyridine and the corresponding dihydroxypyridine. [] This indicates that both the bromine atom and the ethoxy group of the original molecule are susceptible to substitution reactions under these conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)











![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)
